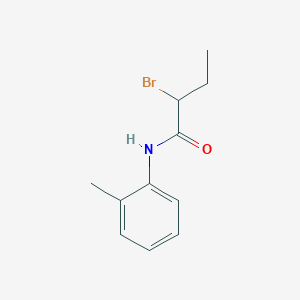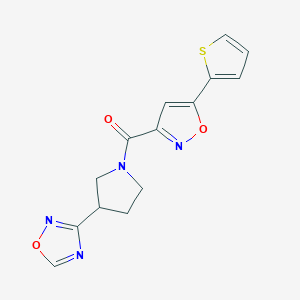
2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BPTA and is a member of the oxazole family of compounds.
Mécanisme D'action
The mechanism of action of BPTA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. BPTA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and ion transport. BPTA has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
BPTA has been shown to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells and has been studied as a potential anticancer agent. BPTA has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPTA has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPTA in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using BPTA in lab experiments is its potential cytotoxic effects. This can make it difficult to study the effects of BPTA on certain cell types.
Orientations Futures
There are several future directions for research on BPTA. One area of research is in the development of BPTA analogs that have improved efficacy and reduced toxicity. Another area of research is in the study of the mechanism of action of BPTA. This will help to better understand its effects on various physiological processes. Finally, BPTA can be further studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BPTA involves a multi-step process, and it has been extensively studied for its potential applications in cancer research and neuroscience. The mechanism of action of BPTA is related to its ability to inhibit the activity of certain enzymes, and it has various biochemical and physiological effects. BPTA has advantages and limitations for lab experiments, and there are several future directions for research on BPTA.
Méthodes De Synthèse
The synthesis of BPTA involves a multi-step process that starts with the reaction of p-tolylamine with ethyl bromoacetate to form an intermediate product. This intermediate product is then treated with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone derivative is then reacted with 4-bromobenzenesulfonyl chloride to form the final product, BPTA.
Applications De Recherche Scientifique
BPTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research where BPTA has been studied is in the field of cancer research. BPTA has been shown to have cytotoxic effects on cancer cells and has been studied as a potential anticancer agent. BPTA has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S2/c1-11-2-4-12(5-3-11)16-21-17(18(25-16)26-10-15(20)22)27(23,24)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEVSDIBWGPGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2870285.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2870287.png)




![N-[2-(isobutylthio)-1,3-benzothiazol-6-yl]quinoline-8-sulfonamide](/img/structure/B2870296.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2870300.png)
![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)

